1,1'-Binaphthyl-4,4'-ylenediamine

Description

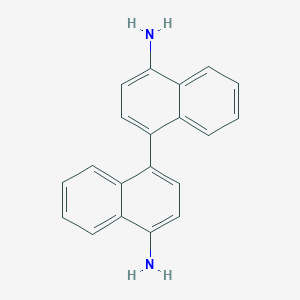

Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminonaphthalen-1-yl)naphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c21-19-11-9-15(13-5-1-3-7-17(13)19)16-10-12-20(22)18-8-4-2-6-14(16)18/h1-12H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPBZEISZUFQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)C3=CC=C(C4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197421 | |

| Record name | 1,1'-Binaphthyl-4,4'-ylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-91-4 | |

| Record name | [1,1′-Binaphthalene]-4,4′-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Binaphthyl-4,4'-ylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Binaphthyl-4,4'-ylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-binaphthyl-4,4'-ylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-BINAPHTHYL-4,4'-YLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHW4ZAS356 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparison with Similar Compounds

(a) 1,1'-Bi-2-naphthol (BINOL)

- Structure : Hydroxyl (-OH) groups at 2,2'-positions instead of amines.

- Applications: Widely used in asymmetric catalysis and chiral resolution. Unlike 1,1'-binaphthyl-4,4'-ylenediamine, BINOL lacks nitrogen-based coordination sites, limiting its utility in MOF synthesis .

(b) [1,1'-Biphenyl]-4,4'-diamine (BPD)

- Structure : Two benzene rings (biphenyl) with amine groups at 4,4'-positions.

- Key Difference : Biphenyl lacks the steric hindrance and chirality of binaphthyl systems, reducing its enantioselectivity in catalysis. However, its simpler synthesis (e.g., Ullmann coupling) makes it cost-effective for industrial applications .

(c) 3,3'-Dimethylnaphthidine

(a) 1,1'-Binaphthyl-4,4'-dicarboxylic acid (BNDC)

- Synthesis: Produced via oxidation of 1-bromo-2-methylnaphthalene with KMnO₄, but yields are poor due to side reactions. Multi-step routes also face challenges in purification .

- Comparison: Unlike the diamine, BNDC’s carboxylic acid groups enable coordination to metal nodes in MOFs (e.g., UiO-67-BNDC) but require harsher synthetic conditions .

(b) 4,4'-Biphenyldiol

- Synthesis : Direct hydroxylation of biphenyl.

- Reactivity : The hydroxyl groups participate in hydrogen bonding, making it useful in polymer crosslinking. However, it lacks the nitrogen-based reactivity of this compound .

Data Table: Key Properties of this compound and Analogs

| Compound | CAS Reg. No. | Molecular Formula | Key Functional Groups | Applications | Synthesis Challenges |

|---|---|---|---|---|---|

| This compound | 122-71-4 | C₂₀H₁₆N₂ | -NH₂ | MOFs, chiral ligands | High steric hindrance, low yields |

| 1,1'-Bi-2-naphthol (BINOL) | 481-91-4 | C₂₀H₁₄O₂ | -OH | Asymmetric catalysis | Requires enantiomeric resolution |

| 3,3'-Dimethylnaphthidine | 13138-48-2 | C₂₂H₂₀N₂ | -NH₂, -CH₃ | Chloride ion detection | Methylation side reactions |

| [1,1'-Biphenyl]-4,4'-diamine | 5384-21-4 | C₁₂H₁₂N₂ | -NH₂ | Polymer crosslinking, dyes | Limited chirality |

Research Findings

Synthetic Challenges : Direct oxidation routes for binaphthyl derivatives (e.g., BNDC) often yield <30% due to competing decomposition pathways. Modified multi-step routes improve purity but increase cost .

Coordination Chemistry : this compound forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), enabling applications in MOFs with high thermal stability (>400°C) .

Chirality vs. Flexibility: Binaphthyl diamines exhibit superior enantioselectivity compared to biphenyl analogs due to their rigid, non-planar structure, which stabilizes chiral environments .

Solubility : Methyl-substituted derivatives (e.g., 3,3'-dimethylnaphthidine) show improved solubility in aqueous systems, broadening their analytical applications .

Q & A

Q. Key Steps :

- Use anhydrous solvents to prevent side reactions.

- Monitor reaction progress with thin-layer chromatography (TLC).

- Purify via column chromatography or recrystallization in ethanol/water mixtures.

How can researchers characterize the structural purity of this compound?

Basic Question

Characterization requires a multi-technique approach:

- NMR Spectroscopy : Confirm proton environments and symmetry (e.g., singlet peaks for equivalent amine groups) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peaks) and detect impurities .

- High-Performance Liquid Chromatography (HPLC) : Quantify trace impurities using ethanol- or acetonitrile-based mobile phases, as seen in certified reference solutions .

Q. Example Workflow :

| Technique | Parameters | Purpose |

|---|---|---|

| NMR (¹H/¹³C) | DMSO-d6 solvent, 400 MHz | Structural confirmation |

| HPLC | C18 column, 70:30 acetonitrile/water | Purity assessment (>98%) |

How is this compound utilized in the design of metal-organic frameworks (MOFs) for catalytic applications?

Advanced Question

The compound serves as a ligand in MOFs due to its rigid biphenyl backbone and amine groups, which coordinate with metal nodes (e.g., Zn, Cu). For instance, analogous diamines are integrated into MOFs for CO₂ capture and catalysis, leveraging their porosity and active sites .

Q. Experimental Considerations :

- Ligand-to-Metal Ratio : Optimize stoichiometry to prevent framework collapse.

- Post-Synthetic Modification : Functionalize amine groups to enhance catalytic activity (e.g., Schiff base formation) .

- Stability Testing : Expose MOFs to humid or acidic conditions to assess structural integrity.

What strategies resolve contradictory data in electrochemical studies of this compound derivatives?

Advanced Question

Contradictions in redox behavior often arise from solvent effects or impurity interference. Mitigation strategies include:

- Controlled Environment : Use gloveboxes for air-sensitive experiments.

- Electrochemical Impedance Spectroscopy (EIS) : Distinguish charge-transfer resistance from diffusion limitations.

- Cross-Validation : Compare cyclic voltammetry (CV) results with computational models (e.g., DFT calculations).

Case Study : Discrepancies in oxidation potentials may stem from solvent polarity (e.g., DMF vs. acetonitrile). Standardizing solvents and scan rates improves reproducibility .

What safety protocols are critical for handling this compound?

Basic Question

The compound is structurally related to benzidine, a known carcinogen . Essential protocols:

Q. Regulatory Compliance :

- Classified under UN 1885 (toxic solids) .

- Document handling procedures per OSHA Hazard Communication Standard .

How can trace impurities in this compound be quantified?

Advanced Question

Use hyphenated techniques for sensitivity:

Q. Validation Steps :

- Spike recovery tests (85–115% acceptable range).

- Calibration curves with certified reference materials .

What role do steric effects play in the reactivity of this compound in supramolecular chemistry?

Advanced Question

The binaphthyl structure imposes steric hindrance, influencing host-guest interactions. For example, in chiral recognition:

Q. Experimental Design :

- Vary substituent positions (e.g., 2,2' vs. 3,3') and monitor association constants via isothermal titration calorimetry (ITC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.